molecular formula C14H20N2O2 B5611448 N'-(3-methoxybenzylidene)hexanohydrazide

N'-(3-methoxybenzylidene)hexanohydrazide

Cat. No. B5611448
M. Wt: 248.32 g/mol
InChI Key: WDQDNNMXQPJQCO-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzylidene)hexanohydrazide, also known as MHY446, is a novel synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its various biological properties, including its anticancer, anti-inflammatory, and antioxidant effects.

Mechanism of Action

The anticancer effects of N'-(3-methoxybenzylidene)hexanohydrazide are mediated through various mechanisms, including the inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. It has been shown to downregulate the expression of various oncogenes and upregulate the expression of tumor suppressor genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antioxidant and anti-inflammatory effects. It has been reported to scavenge free radicals and protect cells from oxidative stress-induced damage. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

Advantages and Limitations for Lab Experiments

N'-(3-methoxybenzylidene)hexanohydrazide has several advantages as a research tool, including its ease of synthesis, low toxicity, and high stability. However, its limitations include its poor solubility in water and limited availability.

Future Directions

Future research on N'-(3-methoxybenzylidene)hexanohydrazide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Additionally, studies should investigate its mechanism of action and explore its potential as a drug candidate. Further research is also needed to improve its solubility and bioavailability for better clinical use.

Synthesis Methods

The synthesis of N'-(3-methoxybenzylidene)hexanohydrazide involves the condensation reaction between 3-methoxybenzaldehyde and hexanohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

N'-(3-methoxybenzylidene)hexanohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have reported its anticancer effects against various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.

properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-4-5-9-14(17)16-15-11-12-7-6-8-13(10-12)18-2/h6-8,10-11H,3-5,9H2,1-2H3,(H,16,17)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQDNNMXQPJQCO-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.